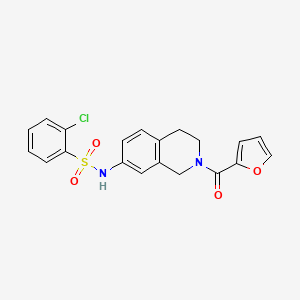

2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

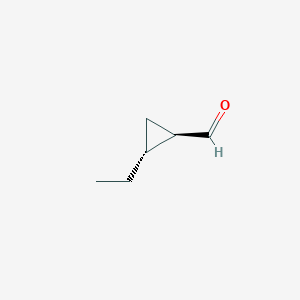

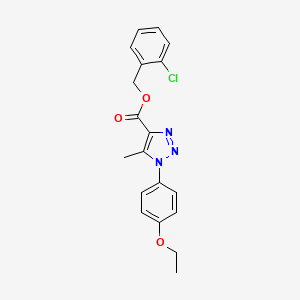

“2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This compound is part of a class of molecules known as N-(thiazol-2-yl)benzenesulfonamides . These molecules are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of N-(thiazol-2-yl)benzenesulfonamides, including “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide”, typically starts from simple commercially available building blocks. These include benzo[d]thiazole-2-thiol and primary and secondary amines .

Molecular Structure Analysis

The molecular structure of “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” is characterized by the presence of a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . This structure is often analyzed using techniques such as IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Pesticidal Agents

Compounds containing benzothiazolylamino and various heteroaryl groups have been synthesized and evaluated as pesticidal agents . These compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth . This suggests that “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” could potentially be used in the development of new pesticides.

Optoelectronics

The solvent effects on the hydrogen bond dynamical process of certain compounds have been analyzed theoretically . The degree of charge transfer gradually increased with an increase in solvent polarity . This mechanism could potentially be used in the development of new products in optoelectronics .

Analytical Tools

The mechanism of solvent effects on certain compounds has been revealed . This could help in the development of new analytical tools .

Treatment of Viral Infections

Compounds of similar structure have been used as transmembrane serine protease 2 (TMPRSS2) inhibitors in the treatment of viral infections . This suggests that “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” could potentially be used in the development of antiviral drugs.

Insecticidal/Acaricidal Leading Structures

Some compounds have been considered as new insecticidal/acaricidal leading structures for further investigation . This suggests that “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” could potentially be used in the development of new insecticides/acaricides.

Activation of Calcium Ions Release

Certain compounds could activate the release of calcium ions in insect central neurons at a higher concentration . This suggests that “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” could potentially be used in the study of insect neurobiology.

Future Directions

The future directions for research on “2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide” and similar compounds could include further exploration of their biological activities and potential applications. For example, N-(thiazol-2-yl)benzenesulfonamides have shown promise as antibacterial agents , suggesting potential for development into new drugs .

properties

IUPAC Name |

2-ethylsulfonyl-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c1-2-19(16,17)10-6-4-3-5-9(10)11(15)14-12-13-7-8-18-12/h3-8H,2H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWVQZOONEZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylsulfonyl)-N-(thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)

![3-(2-methoxyethyl)-5-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2627745.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)

![Tert-butyl 4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2627749.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2627761.png)